Methyl (2-(methylthio)ethyl)glycinate
Description
Methyl (2-(methylthio)ethyl)glycinate is a sulfur-containing glycine derivative with the molecular formula C₆H₁₁NO₂S. Its structure comprises a glycine backbone esterified with a methyl group and a 2-(methylthio)ethyl substituent. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its reactive amine and ester functionalities.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
methyl 2-(2-methylsulfanylethylamino)acetate |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)5-7-3-4-10-2/h7H,3-5H2,1-2H3 |
InChI Key |
PECHYXGRQIMCKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate typically involves the reaction of 2-(methylsulfanyl)ethanamine with methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or secondary amines.
Scientific Research Applications
Methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its amino and ester groups, potentially inhibiting or activating biological pathways. The sulfur atom in the methylsulfanyl group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
3-(Methylthio)propanoic Acid Methyl/Ethyl Esters
Structural Differences :
- These esters feature a methylthio group (-SMe) attached to a propanoic acid backbone (e.g., CH₃-S-CH₂-CH₂-COO-R, where R = methyl or ethyl).
- In contrast, Methyl (2-(methylthio)ethyl)glycinate has a glycine backbone (NH₂-CH₂-COO-Me) with a methylthioethyl side chain (-CH₂-CH₂-SMe).
Functional Roles :
- The 3-(methylthio)propanoic acid esters are key aroma compounds in pineapples, contributing fruity and sulfurous notes. For example, 3-(methylthio)propanoic acid methyl ester was detected at 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple pulp, far exceeding concentrations in other varieties .
- This compound, with its amine group, is more likely to participate in condensation reactions (e.g., heterocycle formation) rather than flavor applications. For instance, ethyl N-[bis(methylthio)methylene]glycinate—a related glycinate—was used to synthesize pyridopyrimidine derivatives in heterocyclic chemistry .
Physicochemical Properties :
- The pineapple esters exhibit high volatility, as evidenced by their prominence in aroma profiles. This compound, with a larger molecular weight and polar amine group, is likely less volatile and more water-soluble.
Ethyl N-[bis(methylthio)methylene]glycinate
Reactivity Comparison :
- Ethyl N-[bis(methylthio)methylene]glycinate undergoes cyclization with amino esters under basic conditions. The target compound, with a free amine, might instead engage in nucleophilic substitutions or Michael additions.
Methyl 2-Thienylacetate
Structural and Hazard Profile :
- Methyl 2-thienylacetate (CAS 19432-68-9) is a thiophene-derived ester with acute oral toxicity (H302) and skin irritation (H315) hazards .
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